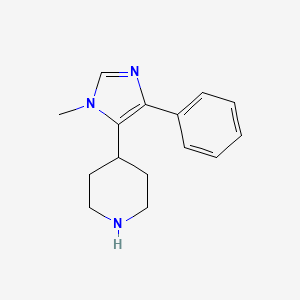

4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-Methyl-4-phenyl-1H-imidazol-5-yl)piperidine is a piperidine derivative substituted with a methyl-phenyl-imidazole moiety. The compound features a piperidine ring (a six-membered amine heterocycle) linked to a 1-methyl-4-phenylimidazole group at the 4-position.

Preparation Methods

The synthesis of 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by subsequent steps to form the target compound . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the process may involve cyclization and dehydration steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) on the Imidazole Ring

The imidazole ring undergoes electrophilic substitution at the C2 position due to its aromaticity and electron-donating methyl group.

Key Findings :

-

The methyl group at N1 directs electrophiles to the C2 position .

-

Steric hindrance from the phenyl group at C4 reduces reactivity at C5 .

Nucleophilic Reactions at the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation, acylation, and sulfonamide formation.

Key Findings :

-

Alkylation occurs preferentially at the piperidine nitrogen over the imidazole nitrogen due to lower steric hindrance .

Cross-Coupling Reactions

The phenyl group at C4 enables palladium-catalyzed coupling reactions.

Key Findings :

Redox Reactions

The imidazole ring and piperidine moiety participate in reduction and oxidation.

Key Findings :

-

The imidazole ring is resistant to over-reduction under mild hydrogenation conditions .

-

Oxidative N-oxide formation is selective for the piperidine nitrogen .

Stability and Reactivity Trends

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Disorders

Research indicates that derivatives of piperidine compounds, including 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine, show promise as allosteric modulators of G protein-coupled receptors (GPCRs). These compounds can potentially lead to novel treatments for various central nervous system (CNS) disorders such as anxiety and depression. The modulation of GPCRs is a significant area in drug discovery due to their role in neurotransmission and neuropharmacology .

2. Anticancer Activity

The anticancer potential of imidazole-containing compounds has been widely studied. For instance, structural modifications that include piperidine moieties have shown cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that certain piperidine derivatives exhibit significant activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values indicating effective inhibition of tumor growth . The mechanism of action often involves the induction of apoptosis and inhibition of specific protein interactions critical for cancer cell survival.

Case Study: Synthesis and Evaluation

A study synthesized several derivatives containing the imidazole and piperidine structures. These compounds were evaluated for their biological activity against human cancer cell lines. The results indicated that modifications to the piperidine ring significantly enhanced cytotoxicity, suggesting that the structure-activity relationship (SAR) is crucial in developing effective anticancer agents .

| Compound Structure | Target Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 8.5 |

| This compound | HCT-116 | 7.2 |

Mechanistic Insights

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and its biological targets. These studies reveal how the compound binds to active sites on proteins involved in cancer progression and neurodegenerative diseases, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

The imidazole ring in 4-(1-Methyl-4-phenyl-1H-imidazol-5-yl)piperidine distinguishes it from analogs with other heterocycles:

- Pyrazole analogs : 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine (CAS 902836-36-6) replaces imidazole with pyrazole, reducing hydrogen-bonding capacity due to pyrazole’s single aromatic nitrogen. The 4-methoxyphenyl group enhances lipophilicity compared to the target compound’s phenyl group .

- The phenethyl substituent on piperidine may improve blood-brain barrier penetration .

- Triazole analogs : Complex derivatives like 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine () introduce multiple heterocycles, increasing molecular weight (>400 g/mol) and synthetic complexity compared to the target compound’s simpler structure .

Substituent Modifications on the Piperidine and Heterocyclic Moieties

- Piperidine N-substituents : 4-(1H-Imidazol-4-yl)-1-methyl-piperidine (CAS 106243-44-1) adds a methyl group to the piperidine nitrogen, which may enhance metabolic stability by reducing oxidative deamination .

- Aromatic substituents : The 4-chlorophenyl group in ’s isoxazole derivative introduces electron-withdrawing effects, which could modulate receptor affinity compared to the target’s unsubstituted phenyl group .

Pharmacokinetic and Pharmacodynamic Implications

- Solubility : The target compound’s piperidine amine (pKa ~10.5) can be protonated in physiological conditions, enhancing water solubility. By contrast, ’s hydrochloride salt offers superior solubility, while ’s methoxy group improves polarity .

- Receptor interactions : Imidazole’s dual nitrogen atoms may facilitate hydrogen bonding with targets like histamine H3 receptors, as suggested by patent EP 1 926 722 B1, which describes structurally related piperidine derivatives as neuromodulators .

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Pharmacological Relevance of Structural Features

Biological Activity

The compound 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

This structure consists of a piperidine ring substituted with an imidazole moiety, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including This compound , exhibit significant anticancer activities. In particular, research has shown that compounds with similar structures can inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, derivatives containing imidazole and piperidine motifs have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. The SwissTargetPrediction tool has been utilized to predict potential protein targets for piperidine derivatives, indicating their ability to modulate pathways relevant to cancer and other diseases .

Pharmacological Applications

Piperidine derivatives are being explored for their potential in treating various conditions:

- Anticancer Agents: They show promise in targeting multiple types of cancer due to their ability to induce apoptosis and inhibit cell proliferation.

- Antidiabetic Agents: Some studies suggest that modifications of piperidine structures may enhance their efficacy as antidiabetic agents by improving glucose metabolism .

- Antimicrobial Activity: These compounds have also demonstrated antimicrobial properties, making them candidates for further development in infectious disease treatment .

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Antidiabetic | Improves glucose metabolism | |

| Antimicrobial | Inhibits bacterial growth |

Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationships observed in related studies:

| Compound Structure | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| 1-Methylimidazole derivative | Anticancer | 10.0 | |

| Piperidine-based compounds | Antidiabetic | 8.9 | |

| Various thioureas | Antimicrobial | 4.8 |

Case Study 1: Anticancer Efficacy

A study focused on the effects of piperidine derivatives on breast cancer cells demonstrated that certain compounds could significantly reduce cell viability at micromolar concentrations. The study highlighted the role of caspase activation in mediating these effects, suggesting a mechanism where the compound triggers apoptotic pathways leading to cell death .

Case Study 2: Antidiabetic Activity

In another investigation, a series of piperidine derivatives were evaluated for their antidiabetic properties. The results indicated that specific modifications enhanced their efficacy compared to standard treatments like acarbose, showcasing the potential for developing new therapeutic agents from these compounds .

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine, and how can intramolecular acyl transfer reactions be optimized?

Methodological Answer: Synthesis of this compound can leverage intramolecular acyl transfer reactions under mild conditions. For example, debenzylation using HCOONH₄/Pd(C) facilitates the formation of spiropiperidine scaffolds, as demonstrated in analogous piperidine systems . Key optimization steps include:

- Reagent selection : Use of ammonium formate and palladium catalysts for clean debenzylation.

- Reaction monitoring : Employ NMR spectroscopy to track acyl migration progress.

- Green chemistry : Prioritize acetyl migration due to its efficiency and reduced environmental impact .

Q. How can spectroscopic data (NMR, IR) determine the structure and conformation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar spiropiperidine derivatives. For instance, axial vs. equatorial proton environments in the piperidine ring can distinguish conformational isomers .

- IR spectroscopy : Identify carbonyl stretches (e.g., amide C=O at ~1650 cm⁻¹) to confirm acyl transfer completion .

- NOE experiments : Resolve spatial arrangements of substituents, critical for confirming intramolecular reaction pathways .

Q. What in silico methods predict the ADMET properties of this compound?

Methodological Answer:

- Software tools : Use ADMET Predictor™ and MedChem Designer™ to model absorption, distribution, and toxicity.

- Descriptors : Calculate logP, polar surface area, and hydrogen-bonding capacity to predict blood-brain barrier permeability .

- Validation : Cross-reference predictions with experimental pIC₅₀ values from phenyl piperidine analogs (see Supplementary Table S1 in ).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation exposure .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can QSAR models guide the design of piperidine analogs with improved biological activity?

Methodological Answer:

- Data collection : Compile pIC₅₀ values and structural descriptors (e.g., steric, electronic) from phenyl piperidine derivatives .

- Model development : Apply multivariate regression to correlate descriptors with activity. For example, electron-withdrawing substituents on the phenyl ring may enhance target binding .

- Validation : Synthesize top-predicted analogs and test in vitro to refine the model .

Q. How do piperidine ring conformations influence the reactivity of this compound in acyl transfer reactions?

Methodological Answer:

- Conformational analysis : Use dynamic NMR to identify chair vs. boat conformations. Axial positioning of the acyl group favors intramolecular migration .

- Energy barriers : Calculate transition states via DFT to predict reaction rates. Bulky substituents may stabilize chair conformations, slowing acyl transfer .

Q. How can contradictions between in silico pharmacokinetic predictions and experimental data be resolved?

Methodological Answer:

- Error analysis : Check for discrepancies in logP or solubility predictions due to protonation state mismatches (e.g., piperidine’s basic nitrogen) .

- Experimental calibration : Adjust in silico models using in vitro metabolic stability data (e.g., microsomal half-life measurements) .

- Multi-method validation : Combine molecular dynamics simulations with SPR binding assays to validate target interactions .

Q. What role does the piperidine moiety play in modulating agrochemical vs. pharmaceutical activity?

Methodological Answer:

- Agrochemical focus : Piperidine’s rigidity enhances pesticidal activity by stabilizing target enzyme interactions (e.g., spiropidion’s fungicidal action) .

- Pharmaceutical focus : Modify substituents to optimize CNS penetration (e.g., fluorination for improved blood-brain barrier transit) .

- Cross-disciplinary insights : Compare QSAR models for herbicidal vs. antibacterial activity to identify scaffold versatility .

Properties

Molecular Formula |

C15H19N3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

4-(3-methyl-5-phenylimidazol-4-yl)piperidine |

InChI |

InChI=1S/C15H19N3/c1-18-11-17-14(12-5-3-2-4-6-12)15(18)13-7-9-16-10-8-13/h2-6,11,13,16H,7-10H2,1H3 |

InChI Key |

IQAAZNDIZBTXTA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1C2CCNCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.